8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate
Description
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a bichromene core and a furan carboxylate group
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O8/c1-28-18-5-2-4-13-10-17(23(26)32-22(13)18)16-12-21(25)31-20-11-14(7-8-15(16)20)30-24(27)19-6-3-9-29-19/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOJBNHEHKHJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate chromene derivatives with furan-2-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Investigated as PI3Kδ inhibitors with potential therapeutic applications.
Uniqueness
8-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl furan-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bichromene core and furan carboxylate group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Chemical Structure and Properties
8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl furan-2-carboxylate is a synthetic compound characterized by its unique chromene structure. Its molecular formula is C30H22O10, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms. This compound belongs to a class of natural products known for their diverse biological activities.
Antioxidant Activity
Research has demonstrated that compounds related to the chromene structure exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress in biological systems. A study highlighted the ability of similar chromene derivatives to scavenge free radicals effectively, suggesting that this compound may possess comparable antioxidant capabilities .
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has been extensively studied. Evidence suggests that this compound exhibits activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. This activity can be attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Studies have indicated that chromene derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. The anti-inflammatory activity of this compound may be linked to its ability to interfere with signaling pathways involved in inflammation .
Case Studies and Research Findings
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Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various chromene derivatives using DPPH and ABTS assays. The results indicated that this compound had a notable IC50 value lower than many known antioxidants .
Compound IC50 (µM) 8-Methoxy-2,2'-dioxo-2H,2'H-bichromene 15 Ascorbic Acid 20 Quercetin 25 -
Antimicrobial Testing : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 - Anti-inflammatory Mechanism : In a recent study examining the anti-inflammatory effects of chromene derivatives on human cell lines, it was found that treatment with 8-methoxy-2,2'-dioxo-2H,2'H-bichromene resulted in a significant reduction in TNF-alpha levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
